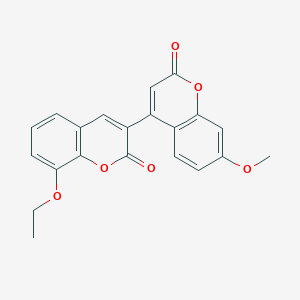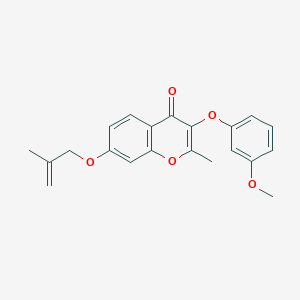
1-(4-bromophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-bromophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione, also known as PBD-150, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is a pyrazine derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further study.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Compounds similar to the specified chemical structure have been synthesized for the study of their reactions with various hydrazonoyl halides, leading to the creation of pyrrolo[3,4-c]pyrazole-4,6-diones, pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[3,4-d]pyrimidines. These heterocyclic compounds are of interest due to their diverse potential applications in pharmaceuticals and materials science (A. Abdelhamid, A. Elghandour, Ahmed A. M. El-Reedy, 2008).
Marine Natural Products
Bromophenol compounds coupled with diketopiperazine, structurally related to the compound of interest, have been isolated from marine red algae. These compounds exhibit unique structures and potential biological activities, highlighting the importance of bromophenyl derivatives in the search for new natural products with potential therapeutic applications (Xiuli Xu, Liyuan Yin, Nian-qiao Fang, Xiao Fan, Fuhang Song, 2012).
Inhibition of Glycolic Acid Oxidase
Derivatives related to the queried compound have been explored as inhibitors of glycolic acid oxidase, an enzyme involved in metabolic pathways. Compounds with large lipophilic substituents showed potent inhibitory activity, indicating potential applications in treating disorders associated with glyoxylate and oxalate overproduction (C. Rooney, W. Randall, K. Streeter, C. Ziegler, E. Cragoe, H. Schwam, S. R. Michelson, H. W. Williams, E. Eichler, D. E. Duggan, E. Ulm, R. Noll, 1983).
Catalysis and Synthesis
The compound's structural analogs have been utilized in catalyzed synthesis reactions to produce functionalized benzo[a]pyrano[2,3-c]phenazine derivatives, showcasing the role of similar compounds in facilitating organic synthesis and the development of new materials (H. Shaterian, M. Mohammadnia, 2013).
Material Science Applications
Research into pyrazine derived compounds for their potential as materials in electronic devices, particularly as hole transporting layers (HTL) in optoelectronic devices, underscores the importance of bromophenyl and pyrazine derivatives in material science. These studies focus on the synthesis, characterization, and application of such compounds in developing new electronic materials (Vety Sri Harlinda Ayudha, M. Ariefin, 2020).
properties
IUPAC Name |
1-(4-bromophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-13-1-3-14(4-2-13)20-10-9-19(15(21)16(20)22)11-12-5-7-18-8-6-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPUAJOBYUPFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


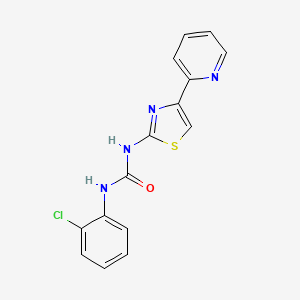
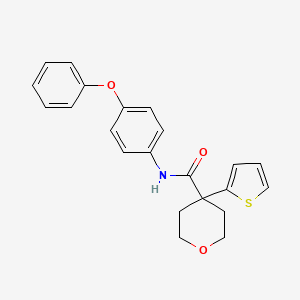
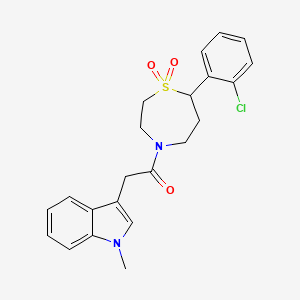

![2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide](/img/structure/B2727249.png)

![3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2727252.png)
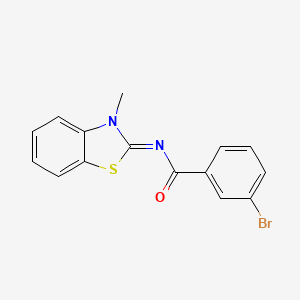

![N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2727258.png)
![2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)butanoic acid](/img/structure/B2727259.png)
